molecular formula C12H10ClN3O2S B2499500 6-((3-chlorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine CAS No. 1448124-97-7

6-((3-chlorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

Cat. No.: B2499500
CAS No.: 1448124-97-7
M. Wt: 295.74
InChI Key: KPEFPKGXIHDYHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-((3-Chlorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is a pyrrolopyrimidine derivative featuring a 3-chlorophenylsulfonyl substituent. Pyrrolo[3,4-d]pyrimidines are bicyclic heterocycles with a fused pyrrole and pyrimidine ring system, known for their role in medicinal chemistry, particularly as kinase inhibitors . The 3-chlorophenylsulfonyl group enhances molecular interactions with target proteins, such as Ataxia Telangiectasia and Rad3-related (ATR) kinase, a key regulator in the DNA damage response (DDR) pathway . This compound has shown promise in preclinical cancer therapy studies due to its ability to inhibit ATR-mediated replication stress signaling .

Properties

IUPAC Name

6-(3-chlorophenyl)sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O2S/c13-10-2-1-3-11(4-10)19(17,18)16-6-9-5-14-8-15-12(9)7-16/h1-5,8H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPEFPKGXIHDYHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CN=CN=C2CN1S(=O)(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((3-chlorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine typically involves the following steps:

    Formation of the Pyrrolo[3,4-d]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as aminopyrimidines and α,β-unsaturated carbonyl compounds.

    Introduction of the 3-Chlorophenylsulfonyl Group: This step involves the sulfonylation of the pyrrolo[3,4-d]pyrimidine core using 3-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-((3-chlorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfonamide derivatives.

    Substitution: Formation of substituted pyrrolo[3,4-d]pyrimidine derivatives.

Scientific Research Applications

The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:

  • Antimicrobial Activity : Research shows that pyrrolo[3,4-d]pyrimidine derivatives possess significant antimicrobial properties. For instance, related compounds have demonstrated potent activity against pathogens like Staphylococcus aureus, with minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL.
  • Anti-inflammatory Effects : The compound's ability to inhibit vital inflammatory mediators suggests potential applications in treating inflammatory diseases. Studies indicate that pyrimidine derivatives can modulate biochemical pathways involved in inflammation .
  • Anticancer Potential : Some derivatives of pyrrolo[3,4-d]pyrimidines have shown promise as anticancer agents. They may act by targeting specific enzymes or pathways involved in tumor growth and proliferation .
  • Enzyme Inhibition : The structural characteristics of this compound allow it to interact with various enzymes, potentially leading to therapeutic effects in conditions like hyperuricemia and gouty arthritis through inhibition mechanisms similar to those seen with allopurinol .

Case Studies and Research Findings

Several studies have explored the applications of pyrrolo[3,4-d]pyrimidine derivatives:

  • A study conducted by Abd El-Salam et al. synthesized various pyrazolo[3,4-d]pyrimidine derivatives and assessed their anti-inflammatory properties. The results indicated that these compounds exhibited lower toxicity compared to traditional anti-inflammatory drugs like Diclofenac® while maintaining efficacy in reducing edema induced by carrageenan .
  • Another research effort focused on the synthesis of novel pyrrolo[2,3-b]pyridine derivatives, which also demonstrated significant anticancer and anti-inflammatory activities. These findings suggest that modifications in the structure can enhance the biological activity of pyrrolo compounds .

Mechanism of Action

The mechanism of action of 6-((3-chlorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

The pharmacological and physicochemical properties of pyrrolo[3,4-d]pyrimidine derivatives are highly dependent on substituent modifications. Below is a detailed comparison with structural analogs:

Substituent Variations on the Sulfonyl Group

6-((4-Fluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
  • Structural Difference : Replaces the 3-chloro substituent with 4-fluoro on the phenylsulfonyl group.
  • Impact : Fluorine’s electronegativity and smaller atomic radius may alter binding affinity to ATR kinase compared to chlorine. Fluorinated analogs often exhibit improved metabolic stability but reduced steric bulk .
  • Data Gap : Specific activity data (e.g., IC50) for this analog is unavailable in the provided evidence.
6-((2-Chlorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine (Hypothetical)
  • Structural Difference : Chlorine at the 2-position instead of 3.

Core Structure Modifications

2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride
  • Structural Difference : Chlorine atoms at positions 2 and 4 on the pyrimidine ring instead of a sulfonyl group.
  • Such derivatives are often intermediates rather than final drug candidates .
2-Cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride
  • Structural Difference : Cyclopropyl group at position 2 of the pyrrolopyrimidine core.
  • Impact : The cyclopropyl moiety may stabilize the compound’s conformation, improving target selectivity. However, the absence of a sulfonyl group limits interactions with polar kinase domains .

Pharmacological Activity Comparison

Compound Name Substituent Target Activity Key Properties
6-((3-Chlorophenyl)sulfonyl)-... 3-Cl-Ph-SO2 ATR inhibition High binding affinity, moderate solubility
6-((4-Fluorophenyl)sulfonyl)-... 4-F-Ph-SO2 Unknown Improved metabolic stability
2,4-Dichloro-... hydrochloride 2,4-Cl on pyrimidine Intermediate High hydrophobicity
2-Cyclopropyl-... hydrochloride 2-cyclopropyl Unknown Conformational stability

Biological Activity

6-((3-chlorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, and potential applications in drug discovery.

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Pyrrolo[3,4-d]pyrimidine Core : Achieved through cyclization reactions involving pyrimidine derivatives.
  • Introduction of the 3-Chlorophenylsulfonyl Group : This is done using chlorobenzenesulfonyl chloride in the presence of a base like triethylamine.

Antimicrobial Activity

Research indicates that derivatives of pyrrolo[3,4-d]pyrimidine exhibit significant antimicrobial properties. For example, studies have shown that certain derivatives possess minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis .

CompoundMIC (μg/mL)Target Pathogen
7b0.22Staphylococcus aureus
100.25Staphylococcus epidermidis

Anticancer Activity

In vitro studies have demonstrated that compounds related to pyrrolo[3,4-d]pyrimidines can exhibit antiproliferative effects on tumor cell lines. For instance, lead compounds have shown IC50 values significantly lower than standard chemotherapeutics like 5-Fluorouracil (5-FU), indicating strong potential as anticancer agents .

CompoundIC50 (μM)Cancer Cell Line
Compound X2.95 ± 0.15MCF-7
Compound Y11.73MDA-MB-231

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in cellular processes, which can lead to reduced proliferation of cancer cells.
  • Receptor Modulation : It may act as an allosteric modulator for various receptors, influencing signaling pathways critical for cell survival and growth.

Case Studies

  • Antimicrobial Study : A study evaluated the antimicrobial efficacy of several derivatives against common pathogens. The results indicated that modifications to the sulfonyl group significantly enhanced activity against resistant strains .
  • Anticancer Research : Another study focused on the anticancer properties of related compounds in vivo using xenograft models. Results showed a marked reduction in tumor size compared to controls, supporting further investigation into clinical applications .

Q & A

Advanced Research Question

  • Biomarker analysis : Monitor phosphorylation of ATR substrates (e.g., CHK1) via Western blot.
  • Combination therapy : Test synergy with DNA-damaging agents (e.g., cisplatin) in xenograft models, assessing tumor growth inhibition .
  • Resistance profiling : Generate ATR-mutant cell lines to confirm target specificity using CRISPR-Cas9 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.